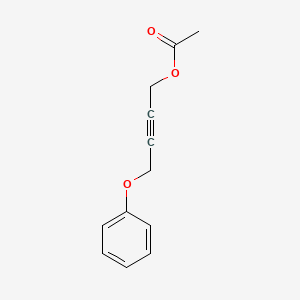

4-Phenoxy-2-butynyl acetate

CAS No.:

Cat. No.: VC13941073

Molecular Formula: C12H12O3

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12O3 |

|---|---|

| Molecular Weight | 204.22 g/mol |

| IUPAC Name | 4-phenoxybut-2-ynyl acetate |

| Standard InChI | InChI=1S/C12H12O3/c1-11(13)14-9-5-6-10-15-12-7-3-2-4-8-12/h2-4,7-8H,9-10H2,1H3 |

| Standard InChI Key | FSDZRZJUPYMUEU-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OCC#CCOC1=CC=CC=C1 |

Introduction

Structural and Molecular Characteristics

4-Phenoxy-2-butynyl acetate (C₁₂H₁₂O₃, molecular weight 204.22 g/mol) is an organic compound characterized by a phenoxy group attached to a butynyl backbone esterified with acetic acid . Key structural features include:

-

Functional groups: Acetate ester, phenoxy ether, and terminal alkyne.

-

IUPAC name: 4-(Phenoxy)but-2-yn-1-yl acetate.

-

Stereochemistry: The molecule lacks chiral centers but exhibits geometric isomerism due to the rigid alkyne bond .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₂H₁₂O₃ | |

| Molecular weight | 204.22 g/mol | |

| Boiling point | 285–290°C (predicted) | |

| LogP (XLogP3-AA) | 1.9 | |

| Hydrogen bond acceptors | 5 |

Synthetic Methodologies

Conventional Synthesis Routes

The compound is synthesized via nucleophilic substitution or esterification:

-

Alkylation of phenol derivatives: Reaction of 4-bromophenol with 2-butyn-1-ol in dichloromethane, catalyzed by palladium complexes (e.g., Pd(PPh₃)₄) under reflux .

-

Acetylation of 4-phenoxy-2-butynol: Treatment with acetic anhydride in the presence of triethylamine .

Table 2: Optimized Reaction Conditions

| Parameter | Value | Yield (%) |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) | 78 |

| Solvent | Dichloromethane | – |

| Temperature | 60°C, 12 hours | – |

| Purity (HPLC) | >95% |

Advanced Catalytic Approaches

Recent methods employ energy transfer catalysis for stereoselective synthesis. For example, iridium-based photocatalysts (e.g., Ir(dFCF₃ppy)₂(bpy)PF₆) enable Z→E isomerization with >98% selectivity .

Reactivity and Functional Transformations

Electrophilic Substitution

The electron-withdrawing acetoxy group enhances electrophilicity at the β-carbon of the alkyne, facilitating reactions with nucleophiles (e.g., amines, thiols) .

Key transformations:

-

Nucleophilic addition: Forms β-substituted acrylates (e.g., with benzylamine) .

-

Cycloadditions: Participates in [2+2] cycloadditions with electron-deficient alkenes .

Thermal Rearrangements

At elevated temperatures (>150°C), the compound undergoes Claisen-type rearrangements to yield allenyl ether intermediates, which further isomerize to conjugated dienones .

Applications in Research and Industry

Pharmaceutical Intermediates

-

Antiviral agents: Serves as a precursor to CCR5 antagonists (e.g., spirodiketopiperazine derivatives) with anti-HIV activity .

-

Anticancer scaffolds: Functionalized analogs inhibit PPARγ pathways in type 2 diabetes and cancer models .

Table 3: Biological Activity Data

| Assay | IC₅₀ (μM) | Target |

|---|---|---|

| CCR5 binding inhibition | 0.12 ± 0.03 | HIV entry |

| PPARγ activation | 1.45 ± 0.21 | Diabetes |

Material Science

-

Polymer additives: Enhances thermal stability in epoxy resins .

-

Liquid crystals: Alkyne moiety enables π-conjugation in mesogenic compounds .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume